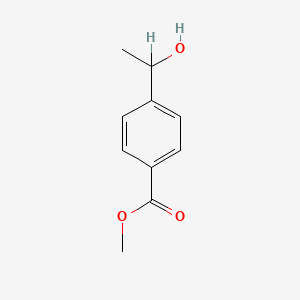

Methyl 4-(1-hydroxyethyl)benzoate

Description

BenchChem offers high-quality Methyl 4-(1-hydroxyethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(1-hydroxyethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1-hydroxyethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXLTAULVFFCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Racemic Methyl 4-(1-hydroxyethyl)benzoate

Abstract: This guide provides a detailed scientific and practical overview of the synthesis of racemic methyl 4-(1-hydroxyethyl)benzoate, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] The document delineates the core chemical principles, a step-by-step experimental protocol, purification techniques, and comprehensive analytical characterization of the target compound. The chosen synthetic route—the selective reduction of methyl 4-acetylbenzoate—is highlighted for its efficiency, reliability, and scalability. This whitepaper is intended for researchers, chemists, and process development professionals seeking a robust and well-validated methodology.

Strategic Approach: Ketone Reduction

The synthesis of methyl 4-(1-hydroxyethyl)benzoate is most effectively achieved through the reduction of the corresponding ketone, methyl 4-acetylbenzoate.[3] This strategy is favored due to the commercial availability of the starting material and the high-yielding, chemoselective nature of the transformation.

Rationale for Reagent Selection: Sodium Borohydride

Sodium borohydride (NaBH₄) is the reducing agent of choice for this synthesis. Its selection is based on several key advantages over more potent hydride donors like lithium aluminum hydride (LiAlH₄):

-

Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting less reactive functional groups, such as the methyl ester present in the substrate.[4][5] This inherent selectivity obviates the need for protecting group chemistry, streamlining the synthetic process.

-

Operational Safety: Unlike LiAlH₄, which reacts violently with protic solvents, NaBH₄ is stable and can be safely used in alcoholic solvents like methanol or ethanol. This simplifies the experimental setup and enhances laboratory safety.

-

Convenience: The reaction workup is straightforward, typically involving a simple quench and extraction.

Mechanistic Insights

The reduction proceeds via a two-step mechanism:

-

Nucleophilic Hydride Attack: The reaction is initiated by the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the ketone.[6][7] This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate.

-

Protonation: The resulting negatively charged alkoxide is subsequently protonated by the protic solvent (in this case, methanol), yielding the final secondary alcohol product.[7]

Since the starting ketone is prochiral and the planar carbonyl group can be attacked by the hydride from either face with equal probability, the synthesis produces a 1:1 mixture of the (R) and (S) enantiomers, resulting in the desired racemic product.[5]

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis. All steps are designed to ensure reproducibility and high purity of the final product.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |

| Methyl 4-acetylbenzoate | C₁₀H₁₀O₃ | 178.18 | 5.00 g | 28.06 | 1.0 |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.27 g | 33.67 | 1.2 |

| Methanol (MeOH), Anhydrous | CH₃OH | 32.04 | 100 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 200 mL | - | - |

| Saturated aq. NaHCO₃ Solution | NaHCO₃ | 84.01 | 50 mL | - | - |

| Saturated aq. NaCl Solution (Brine) | NaCl | 58.44 | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - | - |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (28.06 mmol) of methyl 4-acetylbenzoate in 100 mL of anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5 °C.

-

Reagent Addition: Slowly add 1.27 g (33.67 mmol) of sodium borohydride to the stirred solution in small portions over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete upon the disappearance of the starting material spot (methyl 4-acetylbenzoate). This typically takes 1-2 hours.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding ~20 mL of deionized water while maintaining the temperature below 10 °C.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Aqueous Workup & Extraction:

-

To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer the mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine. Trustworthiness Note: These washes neutralize any residual acidic or basic species and remove bulk water, ensuring a cleaner crude product.

-

-

Drying and Concentration:

-

Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product.

-

Purification

The crude product is often of high purity. However, for exacting applications, purification via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) will yield the product as a clear, colorless oil or a white solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis from starting materials to the final, characterized product.

Caption: Workflow for the synthesis of racemic methyl 4-(1-hydroxyethyl)benzoate.

Analytical Characterization

Rigorous analytical techniques are employed to confirm the structural identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Spectroscopic data reported in the literature is consistent with the following assignments (in CDCl₃): δ 7.95 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 4.90 (q, 1H, CH-OH), 3.89 (s, 3H, -OCH₃), 2.50 (br s, 1H, -OH), 1.45 (d, 3H, -CH₃).[8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum validates the carbon framework of the molecule.

-

Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight of the compound. The expected molecular ion [M]⁺ peak is at m/z = 180.20.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum provides evidence of the key functional groups. Expected characteristic peaks include a broad absorption band around 3400 cm⁻¹ (O-H stretch of the alcohol) and a strong absorption around 1720 cm⁻¹ (C=O stretch of the ester).

By correlating the data from these orthogonal analytical methods, the identity and purity of the synthesized racemic methyl 4-(1-hydroxyethyl)benzoate can be established with a high degree of confidence.

References

-

Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

-

Isac-García, J., et al. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In Experimental Organic Chemistry: A Miniscale and Microscale Approach. Books. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for an article. Retrieved from [Link]

Sources

- 1. Methyl 4-(1-hydroxyethyl)benzoate [myskinrecipes.com]

- 2. METHYL 4-(1-HYDROXYETHYL)BENZOATE | 84851-56-9 [chemicalbook.com]

- 3. METHYL 4-ACETYLBENZOATE | 3609-53-8 [chemicalbook.com]

- 4. leah4sci.com [leah4sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 8. rsc.org [rsc.org]

- 9. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Methyl 4-(1-hydroxyethyl)benzoate: Synthesis, Characterization, and Application

Abstract: This technical guide provides a comprehensive overview of methyl 4-(1-hydroxyethyl)benzoate, a versatile chemical intermediate with significant applications in pharmaceutical and materials science research. We delve into its core chemical properties, stereochemistry, and provide a detailed, field-proven protocol for its synthesis via the chemoselective reduction of methyl 4-acetylbenzoate. A central focus is placed on the structural elucidation of the compound through a multi-technique spectroscopic approach, including an analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this valuable molecule.

Chemical Structure and Physicochemical Properties

Methyl 4-(1-hydroxyethyl)benzoate is an aromatic compound containing a methyl ester and a secondary alcohol functional group. Its structure is characterized by a benzene ring substituted at the 1 and 4 positions. A critical feature of this molecule is the chiral center at the carbon bearing the hydroxyl group, meaning it exists as two enantiomers, (R) and (S), as well as a racemic mixture.

The specific stereoisomer used can be critical in drug development, where biological activity is often enantiomer-dependent. The racemic form is commonly used as a starting point for further synthesis or for applications where chirality is not a factor.

Caption: Chemical structure of Methyl 4-(1-hydroxyethyl)benzoate.

Table 1: Physicochemical Properties of Methyl 4-(1-hydroxyethyl)benzoate

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-(1-hydroxyethyl)benzoate | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 84851-56-9 (racemate) | [1] |

| 129446-47-5 ((R)-enantiomer) | [2] | |

| 79322-76-2 ((S)-enantiomer) | [1] | |

| Appearance | Clear colorless to yellow viscous liquid | N/A |

| Boiling Point | 148-152 °C at 1 mmHg | N/A |

| Density | ~1.144 g/cm³ | N/A |

| pKa (predicted) | 14.05 ± 0.20 | [3] |

| SMILES | CC(C1=CC=C(C=C1)C(=O)OC)O | [1] |

| InChIKey | KAXLTAULVFFCNL-UHFFFAOYSA-N | [1] |

Synthesis and Purification

A reliable and common method for synthesizing methyl 4-(1-hydroxyethyl)benzoate is the reduction of the ketone in its precursor, methyl 4-acetylbenzoate. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation in a laboratory setting.

Expertise & Experience: The key to this synthesis is chemoselectivity. Sodium borohydride is a mild reducing agent, perfectly suited for reducing aldehydes and ketones. It will not readily reduce the methyl ester group under standard conditions (room temperature, protic solvent), which would require a much stronger reagent like lithium aluminum hydride (LiAlH₄).[4] This selectivity obviates the need for protecting the ester group, resulting in a more efficient, atom-economical process. Methanol is an excellent solvent as it readily dissolves the starting material and the NaBH₄ reagent, and it also serves as the proton source to quench the intermediate alkoxide.

Experimental Protocol: Reduction of Methyl 4-acetylbenzoate

This protocol is a self-validating system. Successful synthesis is confirmed by the disappearance of the starting material (monitored by TLC) and the spectroscopic characterization of the purified product as detailed in Section 3.

Materials:

-

Methyl 4-acetylbenzoate (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.0-1.2 eq)

-

Methanol (reagent grade)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates (silica), separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-acetylbenzoate (1.0 eq) in methanol (approx. 10 mL per gram of starting material). Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: While stirring, slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The product will have a lower Rf value than the starting ketone. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water to destroy any excess NaBH₄.

-

Solvent Removal: Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator.

-

Aqueous Workup: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine. Trustworthiness Note: The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water from the organic phase, improving the efficiency of the final drying step.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a viscous oil or low-melting solid.

-

Purification (if necessary): If TLC analysis shows impurities, the crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.

Caption: Workflow for the synthesis of Methyl 4-(1-hydroxyethyl)benzoate.

Spectroscopic Characterization

Structural verification is paramount. The following sections detail the expected spectroscopic data for the successful validation of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. The following are the expected signals in ¹H and ¹³C NMR spectra, recorded in a solvent like CDCl₃.

Table 2: Expected ¹H NMR Data (~400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.00 | Doublet (d) | 2H | Ar-H (ortho to -CO₂Me) | Deshielded by the electron-withdrawing ester group. |

| ~7.45 | Doublet (d) | 2H | Ar-H (ortho to -CH(OH)CH₃) | Less deshielded than the other aromatic protons. |

| ~4.95 | Quartet (q) | 1H | -CH (OH)CH₃ | Split by the three adjacent methyl protons. |

| ~3.91 | Singlet (s) | 3H | -CO₂CH₃ | Characteristic singlet for a methyl ester. |

| ~2.50 | Singlet (s) | 1H | -CH(OH )CH₃ | Broad singlet, exchangeable with D₂O. Position is variable. |

| ~1.50 | Doublet (d) | 3H | -CH(OH)CH₃ | Split by the single adjacent methine proton. |

Table 3: Expected ¹³C NMR Data (~100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | -C =O | Ester carbonyl carbon. |

| ~149.0 | Ar-C -CH(OH) | Aromatic quaternary carbon attached to the alcohol group. |

| ~129.8 | Ar-C H (ortho to -CO₂Me) | Aromatic methine carbons. |

| ~129.5 | Ar-C -CO₂Me | Aromatic quaternary carbon attached to the ester group. |

| ~125.5 | Ar-C H (ortho to -CH(OH)CH₃) | Aromatic methine carbons. |

| ~70.0 | -C H(OH)CH₃ | Carbon bearing the hydroxyl group, shifted downfield. |

| ~52.1 | -CO₂C H₃ | Methyl ester carbon. |

| ~25.0 | -CH(OH)C H₃ | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. The primary spectral change from starting material to product is the disappearance of the ketone C=O stretch and the appearance of a broad O-H stretch.

Table 4: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |

| 3500 - 3200 (broad) | O-H | Stretching | Confirms presence of the alcohol. Absent in starting material. |

| ~3000 | C-H (sp²) | Stretching | Aromatic C-H bonds. |

| ~2950 | C-H (sp³) | Stretching | Aliphatic C-H bonds from methyl groups. |

| ~1720 | C=O | Stretching | Confirms retention of the ester group. |

| ~1610 | C=C | Stretching | Aromatic ring. |

| ~1280 & ~1100 | C-O | Stretching | Strong bands characteristic of the ester and alcohol C-O bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall structure.

-

Molecular Ion (M⁺): The expected molecular ion peak for C₁₀H₁₂O₃ is at m/z = 180 .

-

Key Fragments: GC-MS data indicates major fragments at:

-

m/z = 165: This corresponds to the loss of a methyl radical (•CH₃), a common fragmentation alpha to the hydroxyl group, resulting in a stable oxonium ion [M - 15]⁺.[1]

-

m/z = 149: This can be attributed to the loss of the methoxy group (•OCH₃) from the ester, followed by rearrangement.

-

m/z = 121: This likely represents the loss of the entire ester group (•CO₂CH₃) from the aromatic ring, followed by rearrangement.[1]

-

Safety, Handling, and Storage

Methyl 4-(1-hydroxyethyl)benzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: The compound is classified as an irritant.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Research and Development

Methyl 4-(1-hydroxyethyl)benzoate serves primarily as a building block in organic synthesis. Its bifunctional nature (alcohol and ester) allows for a wide range of subsequent chemical modifications.

-

Pharmaceutical Synthesis: It is an intermediate used to construct more complex molecules, including phthalides and isocoumarins, which are core structures in various natural products.

-

Chiral Synthesis: The pure (R) or (S) enantiomers are valuable starting materials for the asymmetric synthesis of active pharmaceutical ingredients (APIs), where a specific stereochemistry is required for therapeutic efficacy.

-

Materials Science: The hydroxyl group can be used as a point of attachment for polymerization or for grafting onto surfaces to modify their properties.

Conclusion

Methyl 4-(1-hydroxyethyl)benzoate is a fundamentally important chemical intermediate whose utility is defined by its bifunctional and chiral nature. A robust and chemoselective synthesis is readily achievable through the sodium borohydride reduction of its ketone precursor. Proper characterization, relying on a combination of NMR, IR, and MS, is essential for verifying its structure and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, validate, and utilize this versatile compound in their advanced research and development projects.

References

-

PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). General experimental procedures. Retrieved January 7, 2026, from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 7, 2026, from [Link]

-

Saeed, A. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 119(1), 53-57. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Indian Academy of Sciences. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). Methyl 4-(hydroxymethyl)benzoate - Optional[FTIR] - Spectrum. Retrieved January 7, 2026, from [Link]

-

Chegg.com. (2021). Solved Provide the 1H NMR data for methyl benzoate and.... Retrieved January 7, 2026, from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved January 7, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). methyl 4-[(1R)-1-hydroxyethyl]benzoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

Sources

A Guide to the Spectroscopic Characterization of Methyl 4-(1-hydroxyethyl)benzoate

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal identification and characterization of methyl 4-(1-hydroxyethyl)benzoate (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ).[1][2] As a key intermediate in pharmaceutical and fine chemical synthesis, rigorous structural confirmation is paramount.[3] This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive spectroscopic profile of the molecule. The discussion is framed from an application scientist's perspective, focusing not just on the data itself, but on the rationale behind the spectral features.

Molecular Structure and Analytical Overview

The first step in any analytical workflow is to understand the molecule's structure. Methyl 4-(1-hydroxyethyl)benzoate possesses a parasubstituted benzene ring, a methyl ester group, and a secondary alcohol. Each of these features will give rise to distinct and predictable signals in the various spectra, allowing for a composite and definitive structural assignment.

Caption: Molecular Structure of Methyl 4-(1-hydroxyethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

The choice of solvent is critical; deuterated chloroform (CDCl₃) is a standard choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. In the ¹H NMR spectrum of methyl 4-(1-hydroxyethyl)benzoate, we expect to see five distinct signals corresponding to the five unique proton environments.

Table 1: Expected ¹H NMR Signals (CDCl₃)

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| Ar-H (ortho to -COOCH₃) | ~8.0 | Doublet (d) | 2H | ~8.0 | Deshielded by the electron-withdrawing ester group. |

| Ar-H (ortho to -CH(OH)CH₃) | ~7.4 | Doublet (d) | 2H | ~8.0 | Less deshielded than the other aromatic protons. |

| -CH (OH)CH₃ | ~5.0 | Quartet (q) | 1H | ~6.5 | Deshielded by the adjacent oxygen; split by the methyl protons. |

| -COOCH₃ | ~3.9 | Singlet (s) | 3H | N/A | Typical chemical shift for a methyl ester. |

| -CH(OH)CH₃ | ~1.5 | Doublet (d) | 3H | ~6.5 | Shielded aliphatic proton; split by the methine proton. |

| -OH | Variable | Singlet (s, broad) | 1H | N/A | Chemical shift is concentration-dependent; often exchanges. |

Note: The specific chemical shifts and coupling constants are predictive and can vary slightly based on experimental conditions. The data is compiled based on established principles of NMR spectroscopy and comparison with similar structures.[4]

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For methyl 4-(1-hydroxyethyl)benzoate, eight distinct signals are anticipated, as two pairs of aromatic carbons are chemically equivalent due to the molecule's symmetry.

Table 2: Expected ¹³C NMR Signals (CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C =O (Ester) | ~167 | Typical chemical shift for an ester carbonyl carbon. |

| Ar-C 4 (ipso to -CH(OH)CH₃) | ~149 | Quaternary carbon attached to the hydroxyl-bearing carbon. |

| Ar-C 1 (ipso to -COOCH₃) | ~130 | Quaternary carbon deshielded by the ester group. |

| Ar-C 2,6 (ortho to -COOCH₃) | ~129 | Aromatic carbons adjacent to the electron-withdrawing group. |

| Ar-C 3,5 (ortho to -CH(OH)CH₃) | ~126 | Aromatic carbons adjacent to the hydroxyethyl group. |

| -C H(OH)CH₃ | ~70 | Carbon atom bonded to the hydroxyl group. |

| -COOC H₃ | ~52 | Methyl ester carbon. |

| -CH(OH)C H₃ | ~25 | Aliphatic methyl carbon. |

Note: This data is predictive. PubChem indicates the availability of experimental ¹³C NMR data through SpectraBase, a comprehensive spectral database.[1]

Standard NMR Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program, typically with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Caption: General workflow for NMR data acquisition and interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds are measured, providing a molecular "fingerprint." A product specification sheet from a commercial supplier confirms that the material's infrared spectrum conforms to the expected structure.[5]

Table 3: Key IR Absorption Bands for Methyl 4-(1-hydroxyethyl)benzoate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

|---|---|---|---|

| Alcohol (-OH) | O-H stretch | 3500 - 3200 (broad) | Characteristic broad absorption due to hydrogen bonding of the hydroxyl group. |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Stretching vibrations of sp² hybridized C-H bonds on the benzene ring. |

| Aliphatic C-H | C-H stretch | 3000 - 2850 | Stretching vibrations of sp³ hybridized C-H bonds in the methyl and ethyl groups. |

| Ester (C=O) | C=O stretch | ~1720 | Strong, sharp absorption characteristic of the carbonyl group in an aromatic ester. |

| Aromatic Ring | C=C stretch | 1600 - 1450 | A series of absorptions from the stretching of the carbon-carbon bonds in the benzene ring. |

| Ester (C-O) | C-O stretch | 1300 - 1100 | Strong absorption from the stretching of the C-O single bonds of the ester group. |

| Alcohol (C-O) | C-O stretch | ~1050 | Absorption from the stretching of the C-O single bond of the secondary alcohol. |

Note: Data is based on standard IR correlation tables. The exact position and intensity of peaks can be influenced by the sample preparation method (e.g., thin film, KBr pellet, or ATR).

Standard IR Experimental Protocol (ATR)

-

Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is ready for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights. The molecular formula C₁₀H₁₂O₃ corresponds to a monoisotopic mass of 180.0786 Da.[1]

Molecular Ion and Fragmentation Analysis

In a typical electron ionization (EI) mass spectrum, the parent molecule loses an electron to form the molecular ion (M⁺•), which should appear at a mass-to-charge ratio (m/z) of 180. The subsequent fragmentation of this ion is governed by the formation of stable carbocations and neutral losses. Data available through the NIST Mass Spectrometry Data Center indicates key fragments at m/z 165, 149, and 121.[1]

-

m/z 165 [M-15]⁺: A very common and diagnostically significant fragmentation is the loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage adjacent to the hydroxyl group. This results in a stable, resonance-stabilized oxonium ion.

-

m/z 149 [M-31]⁺: This peak likely corresponds to the loss of a methoxy radical (•OCH₃, 31 Da) from the ester group, forming a stable acylium ion.

-

m/z 121: This fragment can be formed from the m/z 149 ion by the subsequent loss of carbon monoxide (CO, 28 Da).

Caption: Proposed primary fragmentation pathway for methyl 4-(1-hydroxyethyl)benzoate in EI-MS.

Standard MS Experimental Protocol (GC-MS with EI)

-

Sample Introduction: A dilute solution of the sample is injected into the Gas Chromatograph (GC), where it is vaporized and separated from the solvent and any impurities on a capillary column.

-

Ionization: The analyte elutes from the GC column and enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of methyl 4-(1-hydroxyethyl)benzoate. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the key hydroxyl, ester carbonyl, and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. Together, these techniques provide the robust, multi-faceted data required by researchers and drug development professionals for confident compound identification.

References

-

PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved January 7, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved January 7, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate (C10H12O3). Retrieved January 7, 2026, from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved January 7, 2026, from [Link]

Sources

- 1. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl 4-(1-hydroxyethyl)benzoate [myskinrecipes.com]

- 4. rsc.org [rsc.org]

- 5. Methyl 4-(1-hydroxyethyl)benzoate, 90%, tech. 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Characterization of Methyl 4-(1-hydroxyethyl)benzoate (CAS 84851-56-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1-hydroxyethyl)benzoate, registered under CAS number 84851-56-9, is a chiral aromatic alcohol and a benzoate ester. While not extensively studied as a final drug product, its structural motifs suggest its potential as a key intermediate in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the essential analytical techniques and methodologies for the complete characterization of this compound, crucial for its application in research and drug development. The protocols and data presented herein are synthesized from established analytical principles and spectral data, offering a self-validating framework for its identification, purity assessment, and enantiomeric separation.

Introduction: Chemical Identity and Significance

Methyl 4-(1-hydroxyethyl)benzoate is a molecule of interest in synthetic organic chemistry, primarily serving as a versatile building block.[1] Its structure incorporates a secondary alcohol and a methyl ester, both of which are amenable to a variety of chemical transformations. The presence of a chiral center at the carbinol carbon introduces the possibility of stereoisomerism, a critical consideration in modern drug design and development where single enantiomers often exhibit desired therapeutic effects while the other may be inactive or even harmful.

This compound's relevance to the pharmaceutical industry is underscored by its potential role as an intermediate in the synthesis of novel therapeutic agents and as a potential impurity in active pharmaceutical ingredients (APIs). A thorough characterization is therefore paramount to ensure the quality, safety, and efficacy of any downstream products.

| Property | Value | Source |

| CAS Number | 84851-56-9 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [2] |

| IUPAC Name | methyl 4-(1-hydroxyethyl)benzoate | [2] |

| Physical Form | Solid or semi-solid | [1] |

| Boiling Point | 148-152 °C at 1 mmHg | [1] |

Physicochemical Characterization: A Multi-technique Approach

A robust characterization of Methyl 4-(1-hydroxyethyl)benzoate relies on the synergistic use of multiple analytical techniques to confirm its structure, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms in Methyl 4-(1-hydroxyethyl)benzoate.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts and Multiplicities:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (ortho to -COOCH₃) | ~7.9-8.0 | Doublet | 2H | ~8.0 |

| Aromatic (ortho to -CH(OH)CH₃) | ~7.3-7.4 | Doublet | 2H | ~8.0 |

| Methine (-CH(OH)) | ~4.9-5.0 | Quartet | 1H | ~6.5 |

| Methyl Ester (-OCH₃) | ~3.9 | Singlet | 3H | - |

| Methyl (-CH₃) | ~1.4-1.5 | Doublet | 3H | ~6.5 |

| Hydroxyl (-OH) | Variable | Singlet (broad) | 1H | - |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function, followed by Fourier transformation. Phase and baseline correct the spectrum.

-

Analysis: Integrate the signals to determine the relative number of protons and measure the coupling constants to establish proton-proton connectivities.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Expected Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~167 |

| Aromatic (quaternary, C-COOCH₃) | ~145 |

| Aromatic (quaternary, C-CH(OH)CH₃) | ~130 |

| Aromatic (CH, ortho to -COOCH₃) | ~129 |

| Aromatic (CH, ortho to -CH(OH)CH₃) | ~125 |

| Methine (-CH(OH)) | ~70 |

| Methyl Ester (-OCH₃) | ~52 |

| Methyl (-CH₃) | ~25 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Obtain a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Data Processing: Process the FID, apply Fourier transformation, and perform phase and baseline corrections.

-

Analysis: Assign the peaks based on their chemical shifts and comparison with predicted values or spectral databases.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

Expected Fragmentation Pattern (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 165 | [M - CH₃]⁺ |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chromatographic Analysis: Purity and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of Methyl 4-(1-hydroxyethyl)benzoate and for separating its enantiomers.

Reverse-phase HPLC is a standard method for determining the purity of non-volatile organic compounds.

Experimental Protocol: Reverse-Phase HPLC

-

Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a suitable working concentration (e.g., 0.1 mg/mL).

-

HPLC Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both with 0.1% formic acid or trifluoroacetic acid. For example, a gradient from 30% to 90% organic solvent over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 25-30 °C.

-

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The separation of the (R)- and (S)-enantiomers of Methyl 4-(1-hydroxyethyl)benzoate is crucial for stereospecific synthesis and biological evaluation. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.

Experimental Protocol: Chiral HPLC

-

Sample Preparation: Prepare a solution of the racemic mixture in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

-

HPLC Conditions:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 25 °C.

-

-

Data Analysis: The relative amounts of the two enantiomers are determined from the peak areas in the chromatogram. The enantiomeric excess (ee) can be calculated from these values.

Synthesis and Potential Impurities

A common synthetic route to Methyl 4-(1-hydroxyethyl)benzoate involves the reduction of Methyl 4-acetylbenzoate. This process can introduce specific impurities that require careful monitoring.

Representative Synthesis: Reduction of Methyl 4-acetylbenzoate

A typical laboratory-scale synthesis involves the reduction of the ketone functionality of Methyl 4-acetylbenzoate using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 4-acetylbenzoate in methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

-

Quenching: After the reaction is complete (monitored by TLC), slowly add water or dilute acid to quench the excess reducing agent.

-

Workup: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Potential Impurities

-

Starting Material: Unreacted Methyl 4-acetylbenzoate.

-

Over-reduction Products: While less common with NaBH₄, stronger reducing agents could potentially reduce the ester functionality.

-

Solvent Adducts: Formation of byproducts involving the solvent.

The analytical methods described in Section 2 are crucial for the detection and quantification of these potential impurities.

Biological Significance and Future Directions

While there is limited publicly available data on the specific biological activity of Methyl 4-(1-hydroxyethyl)benzoate itself, its structural features are present in numerous biologically active compounds. The hydroxyethylbenzoate moiety can be a key pharmacophore or a precursor to one. For instance, similar structures have been investigated for their potential as local anesthetics and in other therapeutic areas.[3]

The chiral nature of this molecule makes its enantiomers valuable starting materials for the stereoselective synthesis of more complex drug candidates. The (R)- and (S)-enantiomers could be used to probe the stereochemical requirements of biological targets.

Future research could focus on:

-

Screening the individual enantiomers of Methyl 4-(1-hydroxyethyl)benzoate for various biological activities.

-

Utilizing it as a scaffold for the synthesis of new chemical libraries for drug discovery.

-

Investigating its metabolic fate and toxicological profile to support its potential use in pharmaceutical development.

Conclusion

The comprehensive characterization of Methyl 4-(1-hydroxyethyl)benzoate (CAS 84851-56-9) is a critical step in its application for research and drug development. This guide has outlined a systematic approach using NMR, mass spectrometry, and HPLC to confirm its identity, purity, and enantiomeric composition. The provided experimental protocols offer a practical framework for scientists to ensure the quality and consistency of this important synthetic intermediate. While its direct biological activity remains to be fully explored, its value as a chiral building block in the synthesis of potentially novel therapeutics is clear.

References

-

PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, L., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(15), 8283-8294. Retrieved from [Link]

Diagrams

Caption: Analytical Workflow for Methyl 4-(1-hydroxyethyl)benzoate.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Sources

An In-Depth Technical Guide to the Physical Properties of Methyl 4-(1-hydroxyethyl)benzoate

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist

Executive Summary

Methyl 4-(1-hydroxyethyl)benzoate is a key bifunctional molecule possessing both ester and secondary alcohol moieties, rendering it a valuable intermediate in the synthesis of pharmaceuticals and cosmetics.[1] Its utility in drug discovery and development necessitates a thorough understanding of its physical properties, which directly influence reaction kinetics, formulation stability, purification strategies, and storage conditions. This guide provides a comprehensive analysis of the critical physicochemical and spectroscopic properties of methyl 4-(1-hydroxyethyl)benzoate, grounded in established data and authoritative analytical methodologies. We delve into not only the quantitative values of these properties but also the causality behind the experimental techniques required for their accurate determination, ensuring a framework for reproducible and reliable characterization.

Chemical Identity and Core Physicochemical Profile

Molecular Structure and Identification

Methyl 4-(1-hydroxyethyl)benzoate is an aromatic compound distinguished by a central benzene ring substituted with a methyl ester group at position 4 and a 1-hydroxyethyl group at position 1. The presence of a chiral center at the carbinol carbon means the compound can exist as a racemic mixture or as individual (R) and (S) enantiomers. For the purposes of this general guide, we will primarily refer to the racemic mixture unless otherwise specified.

-

IUPAC Name: methyl 4-(1-hydroxyethyl)benzoate[2]

-

Synonyms: 4-(1-Hydroxyethyl)benzoic acid methyl ester, 4-(Methoxycarbonyl)-alpha-methylbenzyl alcohol[3][4]

-

CAS Numbers:

Summary of Physical Properties

The following table summarizes the key physical properties of methyl 4-(1-hydroxyethyl)benzoate, compiled from verified sources. These parameters are fundamental for handling, process design, and quality control.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 180.20 g/mol | - | [1][2][5] |

| Monoisotopic Mass | 180.078644241 Da | - | [2][5][7] |

| Appearance | Clear, colorless to yellow viscous liquid | Ambient | [8] |

| Boiling Point | 148-152 °C | 1 mmHg | [1][3][9] |

| Density | 1.144 g/cm³ | 25 °C | [3][9] |

| Refractive Index (n_D) | 1.532 - 1.536 | 20 °C, 589 nm | [3][8][9] |

| pKa (hydroxyl group) | 14.05 ± 0.20 | Predicted | [3][7] |

| Storage Temperature | Room Temperature | Sealed, Dry | [1][3] |

Spectroscopic and Spectrometric Characterization

Spectroscopic data is indispensable for the unambiguous confirmation of molecular structure and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the ~7.4-8.0 ppm region), the methoxy protons of the ester (a singlet around 3.9 ppm), the methine proton of the hydroxyethyl group (a quartet around 4.7 ppm), the methyl protons of the hydroxyethyl group (a doublet around 1.5 ppm), and the hydroxyl proton (a broad singlet whose position is concentration and solvent dependent).

-

¹³C NMR: The carbon spectrum will display signals for the ester carbonyl carbon (~167 ppm), aromatic carbons (in the ~125-145 ppm range), the methoxy carbon (~52 ppm), the methine carbon (~70 ppm), and the methyl carbon (~25 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected major absorption bands include a broad O-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), a strong C=O stretch for the ester (~1720 cm⁻¹), and C-O stretches (~1100-1300 cm⁻¹).[2][8]

-

Mass Spectrometry (MS): Mass spectrometric analysis will confirm the molecular weight. Under typical electron ionization (EI) conditions, the molecular ion peak (M⁺) would be observed at m/z 180. Key fragmentation patterns would likely include the loss of a methyl group (m/z 165) and the loss of the methoxycarbonyl group.[2]

Experimental Methodologies for Physical Property Determination

The reliability of physical property data hinges on the use of standardized, well-controlled experimental protocols. The following section outlines the authoritative methodologies and the rationale behind their application.

Logical Workflow for Physicochemical Characterization

A systematic approach is essential for comprehensive characterization. The workflow below illustrates the logical sequence of analyses performed on a new batch of methyl 4-(1-hydroxyethyl)benzoate to validate its identity, purity, and physical properties.

Caption: Workflow for the comprehensive characterization of methyl 4-(1-hydroxyethyl)benzoate.

Protocol: Determination of Boiling Point under Reduced Pressure

Causality: Methyl 4-(1-hydroxyethyl)benzoate has a high boiling point at atmospheric pressure, which can lead to thermal decomposition. Determining the boiling point under a vacuum (e.g., 1 mmHg) allows the substance to vaporize at a much lower temperature, preserving its chemical integrity and yielding an accurate value.[1][3]

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus with a small distilling flask (e.g., 25 mL), a condenser, a receiving flask, and a connection to a vacuum pump via a vacuum trap and a manometer (digital or mercury). A calibrated thermometer should be placed such that the bulb is just below the side arm leading to the condenser.

-

Sample Preparation: Place approximately 5-10 mL of the purified compound into the distilling flask along with a magnetic stir bar or a few boiling chips to ensure smooth boiling.

-

System Evacuation: Seal the system and slowly evacuate it using the vacuum pump until the pressure stabilizes at the target value (e.g., 1.0 ± 0.1 mmHg) as read on the manometer.

-

Heating: Begin gently heating the distilling flask using a heating mantle. Initiate stirring.

-

Observation: Observe the temperature as the liquid begins to boil and a steady reflux is established in the neck of the flask. The boiling point is recorded as the stable temperature at which vapor is continuously condensing and dripping into the condenser. This temperature should remain constant over several minutes.

-

Validation: The system's pressure must be monitored and remain stable throughout the measurement. Any significant fluctuation invalidates the temperature reading.

Safety, Handling, and Storage

A comprehensive understanding of the compound's hazards is critical for safe laboratory practice.

-

Hazard Identification:

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10] Use only in a well-ventilated area or under a chemical fume hood.[10]

-

Handling: Avoid breathing vapors or mist. Wash hands and any exposed skin thoroughly after handling.[10] Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[1][10] The recommended storage condition is at room temperature.[3][9]

Conclusion

The physical properties of methyl 4-(1-hydroxyethyl)benzoate define its behavior in both laboratory and industrial settings. Its characterization as a high-boiling, viscous liquid with moderate density and specific refractive index provides the foundational data required for its effective use as a chemical intermediate. The application of rigorous, standardized analytical protocols, particularly for properties like boiling point where thermal stability is a concern, is paramount for ensuring data quality and batch-to-batch consistency. This guide serves as a technical resource for professionals who rely on accurate physical data to drive innovation in drug development and chemical synthesis.

References

- MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate.

- ChemicalBook. (n.d.). METHYL 4-(1-HYDROXYETHYL)BENZOATE | 84851-56-9.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 4-(1-hydroxyethyl)benzoate.

- PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417.

- PubChem. (n.d.). methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349.

- Guidechem. (n.d.). METHYL 4-(1-HYDROXYETHYL)BENZOATE 84851-56-9 wiki.

- Thermo Fisher Scientific. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate, 90%, tech.

- ChemicalBook. (2023). METHYL 4-(1-HYDROXYETHYL)BENZOATE Properties.

- PubChem. (n.d.). methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348.

- ChemicalBook. (n.d.). METHYL 4-(1-HYDROXYETHYL)BENZOATE | 84851-56-9.

Sources

- 1. Methyl 4-(1-hydroxyethyl)benzoate [myskinrecipes.com]

- 2. Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 4-(1-HYDROXYETHYL)BENZOATE | 84851-56-9 [amp.chemicalbook.com]

- 4. METHYL 4-(1-HYDROXYETHYL)BENZOATE | 84851-56-9 [amp.chemicalbook.com]

- 5. methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. Methyl 4-(1-hydroxyethyl)benzoate, 90%, tech. 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. METHYL 4-(1-HYDROXYETHYL)BENZOATE | 84851-56-9 [chemicalbook.com]

- 10. fishersci.ca [fishersci.ca]

A-Technical-Guide-to-the-Isomers-of-Methyl-4-1-hydroxyethyl-benzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1-hydroxyethyl)benzoate is a chiral molecule of significant interest in pharmaceutical and chemical synthesis. Its isomeric forms, particularly its enantiomers, can exhibit distinct pharmacological and toxicological profiles, making their separation and characterization crucial for drug development and regulatory approval. This guide provides a comprehensive technical overview of the isomers of methyl 4-(1-hydroxyethyl)benzoate, detailing their synthesis, separation, and characterization. It emphasizes the practical application of this knowledge in a research and drug development context, offering field-proven insights and detailed experimental protocols.

Introduction: The Critical Role of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development.[1][2] The two mirror-image forms of a chiral molecule are called enantiomers. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs, leading to potentially profound differences in their interactions with the chiral environment of the human body, such as enzymes and receptors.[3]

One enantiomer of a chiral drug may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[1] This underscores the necessity for producing single-enantiomer drugs, a trend that has become increasingly important in the pharmaceutical industry.[3][4] The study of chiral alcohols, such as methyl 4-(1-hydroxyethyl)benzoate, is particularly relevant as they are key intermediates in the synthesis of many pharmaceuticals.[4][5]

This guide focuses on the isomers of methyl 4-(1-hydroxyethyl)benzoate, providing a detailed exploration of its stereoisomers (enantiomers) and a discussion of its constitutional isomers.

Isomers of Methyl 4-(1-hydroxyethyl)benzoate: A Structural Overview

Isomers are molecules that have the same molecular formula but different arrangements of atoms. They can be broadly categorized into constitutional isomers and stereoisomers.

2.1. Stereoisomers: The Enantiomers (R)- and (S)-Methyl 4-(1-hydroxyethyl)benzoate

The presence of a chiral center at the carbon atom bonded to the hydroxyl group in methyl 4-(1-hydroxyethyl)benzoate gives rise to two enantiomers: (R)-methyl 4-(1-hydroxyethyl)benzoate and (S)-methyl 4-(1-hydroxyethyl)benzoate.

-

(R)-methyl 4-(1-hydroxyethyl)benzoate: IUPAC Name: methyl 4-[(1R)-1-hydroxyethyl]benzoate[6]

-

(S)-methyl 4-(1-hydroxyethyl)benzoate: IUPAC Name: methyl 4-[(1S)-1-hydroxyethyl]benzoate[7]

These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions and interact differently with other chiral molecules.

2.2. Constitutional Isomers

Constitutional isomers have the same molecular formula (C₁₀H₁₂O₃) but differ in the connectivity of their atoms. Examples of constitutional isomers of methyl 4-(1-hydroxyethyl)benzoate include:

-

Methyl 3-(1-hydroxyethyl)benzoate: The hydroxyethyl group is at the meta position.

-

Methyl 2-(1-hydroxyethyl)benzoate: The hydroxyethyl group is at the ortho position.

-

Methyl 4-(2-hydroxyethyl)benzoate: The hydroxyl group is on the second carbon of the ethyl chain.[8]

-

4-Acetyl-2-methylbenzoic acid: This is an example of a constitutional isomer with different functional groups (a ketone and a carboxylic acid).[9]

The synthesis and properties of these constitutional isomers are distinct from those of methyl 4-(1-hydroxyethyl)benzoate and are beyond the primary scope of this guide, which will focus on the more pharmacologically relevant enantiomers.

Synthesis of Methyl 4-(1-hydroxyethyl)benzoate

The synthesis of methyl 4-(1-hydroxyethyl)benzoate typically starts from a commercially available precursor, methyl 4-acetylbenzoate.

3.1. Racemic Synthesis: Reduction of Methyl 4-acetylbenzoate

A straightforward method to produce a racemic mixture of methyl 4-(1-hydroxyethyl)benzoate is the reduction of the ketone group of methyl 4-acetylbenzoate.

Protocol: Sodium Borohydride Reduction

-

Dissolution: Dissolve methyl 4-acetylbenzoate in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically 1:1 or slightly in excess.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of a weak acid, such as dilute hydrochloric acid or acetic acid, until the effervescence ceases.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This method yields a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers.

3.2. Asymmetric Synthesis: Enantioselective Approaches

For pharmaceutical applications, obtaining a single enantiomer is often necessary. This can be achieved through asymmetric synthesis, which creates a predominance of one enantiomer over the other.

3.2.1. Chiral Reducing Agents

The use of chiral reducing agents can selectively produce one enantiomer. A common example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.

Protocol: Asymmetric Reduction using a Chiral Catalyst

-

Catalyst Preparation: Prepare the chiral catalyst in situ or use a commercially available one.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst in an anhydrous solvent like tetrahydrofuran (THF).

-

Borane Addition: Add a borane source, such as borane-dimethyl sulfide complex (BMS), dropwise to the catalyst solution at a controlled temperature.

-

Substrate Addition: Slowly add a solution of methyl 4-acetylbenzoate in anhydrous THF to the reaction mixture.

-

Reaction and Quenching: After the reaction is complete, quench it by the slow addition of methanol.

-

Workup and Purification: Follow a standard workup procedure involving extraction and purification by column chromatography to isolate the desired enantiomerically enriched alcohol.

3.2.2. Biocatalytic Reduction

Enzymes, particularly dehydrogenases, can catalyze the reduction of prochiral ketones with high enantioselectivity.[5] This approach offers several advantages, including mild reaction conditions and high stereoselectivity.[4]

Separation of Enantiomers: Chiral Resolution

When a racemic mixture is synthesized, the enantiomers must be separated through a process called chiral resolution.

4.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[10] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: The choice of the chiral stationary phase is crucial. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds.[11][12]

-

Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation (resolution) of the enantiomeric peaks.

-

Detection: UV detection is commonly used for aromatic compounds like methyl 4-(1-hydroxyethyl)benzoate.

Data Presentation: Example HPLC Parameters

| Parameter | Value |

| Column | Chiralpak AD-H (or similar polysaccharide-based column) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

4.2. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Hydrolases, such as lipases, are commonly used for the resolution of racemic esters.[13]

Workflow: Enzymatic Kinetic Resolution

Sources

- 1. longdom.org [longdom.org]

- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 6. methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Toxicological Evaluation of Methyl 4-(1-hydroxyethyl)benzoate

Introduction

Methyl 4-(1-hydroxyethyl)benzoate is an organic compound with the molecular formula C₁₀H₁₂O₃.[1][2][3][4] Structurally, it is the methyl ester of 4-(1-hydroxyethyl)benzoic acid and contains both a hydroxyl group and an ester functional group.[2][5] This bifunctionality makes it a useful intermediate in the synthesis of various organic molecules, including phthalides and isocoumarins, which can serve as building blocks for natural products.[5] It is utilized in the pharmaceutical and cosmetic industries as a starting material for the synthesis of other chemicals and in the research and development of new drugs.[2]

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for toxicological assessment as these properties can influence its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3][4] |

| Molecular Weight | 180.20 g/mol | [1][2][7][8] |

| Appearance | White solid | [6] |

| Melting Point | 51.00 - 53.00 °C | [6] |

| Boiling Point | 148-152°C at 1 mmHg | [2] |

| Solubility | Slightly soluble in water | [6] |

Hazard Identification and GHS Classification

While comprehensive toxicological studies are lacking, methyl 4-(1-hydroxyethyl)benzoate has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This classification provides initial hazard warnings based on available data.

According to notifications to the European Chemicals Agency (ECHA), methyl 4-(1-hydroxyethyl)benzoate is classified as follows:

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1][7]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][7][9]

These classifications necessitate appropriate handling procedures, including the use of personal protective equipment such as gloves, safety goggles, and respiratory protection, especially in dusty conditions.[6]

Proposed Toxicological Evaluation Framework

To establish a comprehensive safety profile for methyl 4-(1-hydroxyethyl)benzoate, a battery of toxicological tests should be conducted in accordance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), the U.S. Food and Drug Administration (FDA), and the U.S. Environmental Protection Agency (EPA).[10][11][12][13]

Acute Toxicity Assessment

The initial step in toxicological evaluation is to determine the acute toxicity, which assesses the adverse effects occurring after a single dose or multiple doses given within 24 hours.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

This method is chosen for its efficiency in using a minimal number of animals to obtain a statistically robust estimate of the LD₅₀ (the dose lethal to 50% of the test population).[14][15]

Step-by-Step Methodology:

-

Animal Selection: Healthy, young adult female rodents (e.g., Wistar rats) are typically used. Testing in one sex is often considered sufficient for this endpoint.[14][16]

-

Dose Selection: Prior to the main study, a limit test may be performed at a dose of 2000 or 5000 mg/kg.[14] If no mortality is observed, the substance may be classified as having low acute toxicity.

-

Sequential Dosing: One animal is dosed at a time. The starting dose is selected based on any available information on structurally related compounds.

-

Observation: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.

-

Endpoint Determination: Dosing continues until one of the stopping criteria defined in the guideline is met. The LD₅₀ and its confidence intervals are then calculated using the maximum likelihood method.

-

Clinical Observations: Animals are observed for signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[16]

Caption: Workflow for the Acute Oral Toxicity Up-and-Down Procedure.

Genotoxicity and Mutagenicity

Genotoxicity assays are crucial to determine if a substance can interact with genetic material (DNA) and cause mutations, which can be a precursor to cancer. A standard battery of in vitro and in vivo tests is recommended.

In Vitro Test: Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Step-by-Step Methodology:

-

Strain Selection: Use multiple bacterial strains with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 mix from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to a range of concentrations of methyl 4-(1-hydroxyethyl)benzoate.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required for their growth.

-

Incubation and Scoring: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted and compared to a negative control.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Repeated Dose Toxicity

These studies provide information on the adverse toxicological effects that may occur as a result of repeated daily dosing with a substance for a specified period.

Experimental Protocol: 28-Day Oral Toxicity Study in Rodents (OECD Test Guideline 407)

Step-by-Step Methodology:

-

Animal Selection: Typically, rats are used. Both sexes are required.

-

Dose Groups: At least three dose levels and a concurrent control group are used. Dose levels are selected to elicit a toxic effect at the highest dose, a no-observed-adverse-effect-level (NOAEL) at the lowest dose, and intermediate effects at a middle dose.

-

Administration: The test substance is administered orally by gavage daily for 28 days.

-

Observations: Daily clinical observations are performed. Body weight and food consumption are measured weekly.

-

Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

Pathology: At the end of the 28-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

Reproductive and Developmental Toxicity

These studies are designed to assess the potential for adverse effects on sexual function, fertility, and developmental toxicity to the offspring.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Test Guideline 421)

This screening test provides preliminary information on potential reproductive and developmental effects.

Step-by-Step Methodology:

-

Dosing: The substance is administered to male and female rodents for a pre-mating period, during mating, and for females, throughout gestation and lactation.

-

Mating: Animals are paired for mating.

-

Endpoints: The study evaluates effects on mating performance, fertility, length of gestation, and parturition.

-

Offspring Evaluation: Offspring are examined for clinical signs, body weight, and survival.

Inferred Metabolism and Toxicological Profile

In the absence of specific data for methyl 4-(1-hydroxyethyl)benzoate, we can infer potential metabolic pathways and toxicological concerns based on its chemical structure and data from related compounds like parabens (esters of 4-hydroxybenzoic acid).